4,4'-(But-1-en-3-yne-1,4-diyl)dibenzaldehyde
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Overview
Description
4,4’-(But-1-en-3-yne-1,4-diyl)dibenzaldehyde is an organic compound with the molecular formula C16H12O2. . This compound is characterized by the presence of two benzaldehyde groups connected by a buten-3-yne linker, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 4,4’-(But-1-en-3-yne-1,4-diyl)dibenzaldehyde typically involves the reaction of benzaldehyde derivatives with buten-3-yne intermediates. One common method is the condensation reaction between benzaldehyde and buten-3-yne under basic conditions . Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
4,4’-(But-1-en-3-yne-1,4-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4,4’-(But-1-en-3-yne-1,4-diyl)dibenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of advanced materials, such as conductive polymers and fluorescent dyes.
Mechanism of Action
The mechanism of action of 4,4’-(But-1-en-3-yne-1,4-diyl)dibenzaldehyde involves its interaction with molecular targets in biological systems. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The buten-3-yne linker may also interact with cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
4,4’-(But-1-en-3-yne-1,4-diyl)dibenzaldehyde can be compared with similar compounds such as:
4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde: This compound has a similar structure but with a buta-1,3-diyne linker instead of a buten-3-yne linker.
(E)-4,4’-(But-1-en-3-yne-1,4-diyl)bis(iodobenzene): This compound has iodine atoms attached to the benzene rings, making it more reactive in certain chemical reactions.
The uniqueness of 4,4’-(But-1-en-3-yne-1,4-diyl)dibenzaldehyde lies in its specific linker and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
833486-08-1 |
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Molecular Formula |
C18H12O2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
4-[4-(4-formylphenyl)but-1-en-3-ynyl]benzaldehyde |
InChI |
InChI=1S/C18H12O2/c19-13-17-9-5-15(6-10-17)3-1-2-4-16-7-11-18(14-20)12-8-16/h1,3,5-14H |
InChI Key |
BQGAPAJARXVHNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC#CC2=CC=C(C=C2)C=O)C=O |
Origin of Product |
United States |
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